5-Fluoro-indan-2-carboxylic acid
Overview
Description
5-Fluoro-indan-2-carboxylic acid is a fluorinated derivative of indan-2-carboxylic acid. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. The presence of a fluorine atom in the indan ring system enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-indan-2-carboxylic acid typically involves the introduction of a fluorine atom into the indan-2-carboxylic acid structure. One common method is the electrophilic fluorination of indan-2-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of fluorine gas or other fluorinating agents in a controlled environment can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-indan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-indan-2-one or this compound derivatives.
Reduction: Formation of 5-Fluoro-indan-2-methanol.
Substitution: Formation of various substituted indan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-indan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with enhanced properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 5-Fluoro-indan-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or receptors, affecting various biochemical pathways. For example, it may act as an antagonist at certain receptor sites, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indan-2-carboxylic acid: The non-fluorinated parent compound.
5-Chloro-indan-2-carboxylic acid: A chlorinated derivative with similar structural properties.
5-Bromo-indan-2-carboxylic acid: A brominated analogue with distinct reactivity.
Uniqueness
5-Fluoro-indan-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding. These properties make it a valuable compound for developing new pharmaceuticals and materials with enhanced performance.
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFRESMYTROPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239714 | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628732-07-0 | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628732-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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